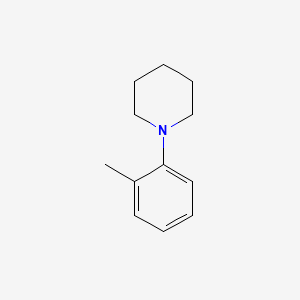
1-(2-Methylphenyl)-Piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-Piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylphenyl group attached to the nitrogen atom of the piperidine ring gives this compound its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)-Piperidine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylphenylamine with piperidine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the cyclization of N-(2-methylphenyl)ethylenediamine using a dehydrating agent such as phosphorus oxychloride. This reaction forms the piperidine ring through intramolecular cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylphenyl)-Piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: N-substituted piperidine derivatives
Applications De Recherche Scientifique
1-(2-Methylphenyl)-Piperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-Piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties . Additionally, the compound’s structure allows it to participate in various chemical reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)-Piperidine can be compared with other piperidine derivatives, such as:
N-Phenylpiperidine: Lacks the methyl group on the phenyl ring, which may result in different biological activities and chemical reactivity.
N-(2-Chlorophenyl)piperidine: Contains a chlorine atom instead of a methyl group, which can significantly alter its pharmacological properties and chemical behavior.
N-(2-Methoxyphenyl)piperidine: The presence of a methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
This compound’s unique structure, with the 2-methylphenyl group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
7250-70-6 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-(2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clé InChI |
OGLZSMPGMUDNKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCCC2 |
SMILES canonique |
CC1=CC=CC=C1N2CCCCC2 |
Key on ui other cas no. |
7250-70-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















